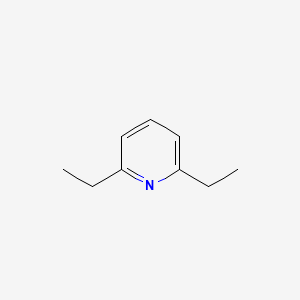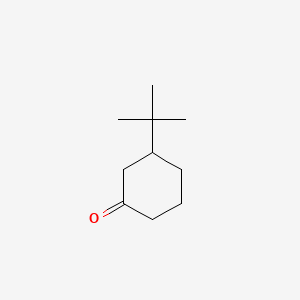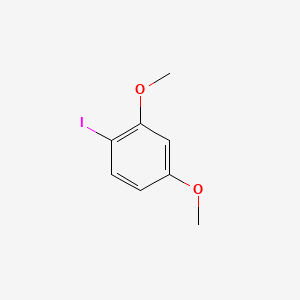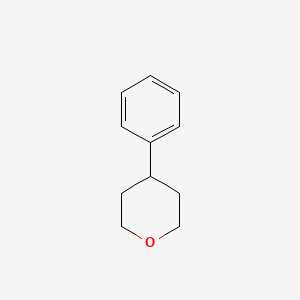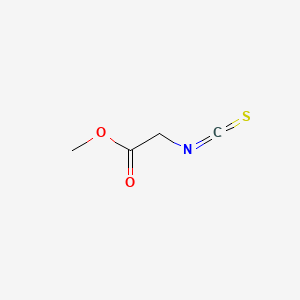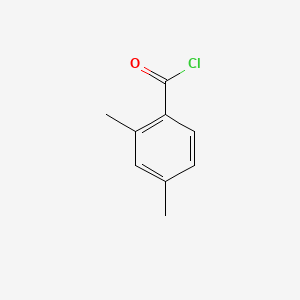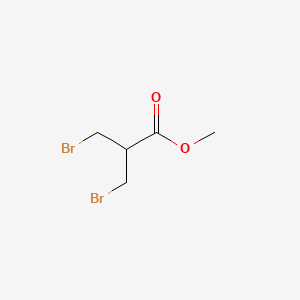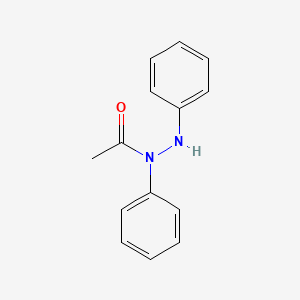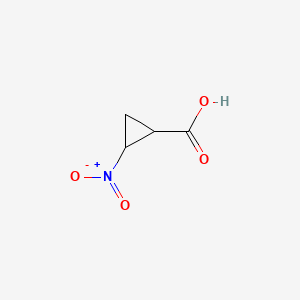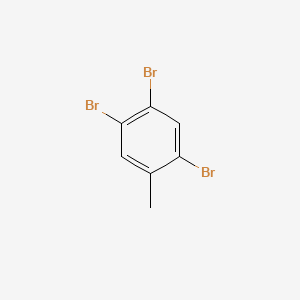
2,4,5-Tribromotoluene
Übersicht
Beschreibung
2,4,5-Tribromotoluene is a brominated derivative of toluene, a chemical compound that is structurally similar to benzene with a methyl group substituting one of the hydrogen atoms. While the provided papers do not directly discuss 2,4,5-Tribromotoluene, they do provide insights into related compounds. For instance, the study on 2,5-dibromotoluene (DBT) offers valuable information on the structural and spectroscopic properties of brominated toluenes, which can be extrapolated to understand the characteristics of 2,4,5-Tribromotoluene .
Synthesis Analysis
The synthesis of brominated toluenes like 2,4,5-Tribromotoluene typically involves the substitution of hydrogen atoms on the toluene ring with bromine atoms. Although the exact synthesis method for 2,4,5-Tribromotoluene is not detailed in the provided papers, the study on DBT suggests that such compounds can be synthesized and analyzed using density functional theory (DFT) to optimize their structure and predict their reactivity .
Molecular Structure Analysis
The molecular structure of brominated toluenes is characterized by the presence of bromine atoms attached to the aromatic ring. The study on DBT utilized DFT and natural bond orbital (NBO) analysis to assess the interactions between bonds and to describe the reactive sites of the molecule . These methods can also be applied to 2,4,5-Tribromotoluene to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
While the provided papers do not specifically address the chemical reactions of 2,4,5-Tribromotoluene, the structural analysis of DBT can shed light on the potential reactivity of brominated toluenes. The global reactivity determinants such as energy gap and dipole moment explored in the DBT study can be indicative of the chemical behavior of 2,4,5-Tribromotoluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Tribromotoluene can be inferred from the properties of similar compounds. For example, the study on DBT provides insights into the vibrational assignments, NMR shifts, and optical transparency of the molecule . These properties are crucial for understanding how 2,4,5-Tribromotoluene interacts with other substances and its potential applications. Additionally, the study on 2,4,5-trinitrotoluene, although not the same compound, highlights the importance of understanding polymorphism and stability in the physical properties of toluene derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis Intermediates in Pharmaceutical Industry
2,4,5-Tribromotoluene is a valuable synthetic intermediate in the pharmaceutical industry. Its applications include the synthesis of various biologically active compounds and fluorescent reagents. The use of microflow systems for the synthesis of related compounds, like 2,4,5-trifluorobromobenzene, exemplifies its role in efficient, scalable production processes (Deng et al., 2017); (Deng et al., 2016).
Environmental Impact and Toxicology
Studies on related brominated compounds, such as 2,4,6-tribromophenol, provide insight into the environmental concentrations and toxicology of these substances. These compounds are found ubiquitously due to various sources, including as intermediates in the synthesis of flame retardants and pesticides. Understanding their environmental presence and impact is crucial for assessing potential risks (Koch & Sures, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,4-tribromo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZJNNUPNNBCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186447 | |
| Record name | 2,4,5-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromotoluene | |
CAS RN |
3278-88-4 | |
| Record name | 2,4,5-Tribromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIBROMOTOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
